Chemical structure and physical properties of 2-Demethoxy-4-methoxy Urapidil-d4
Chemical structure and physical properties of 2-Demethoxy-4-methoxy Urapidil-d4
An In-depth Technical Guide to 2-Demethoxy-4-methoxy Urapidil-d4: Structure, Properties, and Analytical Considerations
Introduction
Urapidil is a well-established antihypertensive drug recognized for its dual mechanism of action, involving both peripheral postsynaptic α1-adrenoceptor antagonism and a centrally mediated reduction in sympathetic outflow.[1][2][3] The clinical efficacy and safety profile of any drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Urapidil undergoes extensive hepatic biotransformation, leading to several metabolites, including hydroxylated, N-demethylated, and O-demethylated products.[1][4][5] Understanding these metabolic pathways is crucial for comprehending its complete pharmacological profile.
This guide focuses on a specific, isotopically labeled analog of a Urapidil metabolite: 2-Demethoxy-4-methoxy Urapidil-d4 . The structural modification—moving the methoxy group from the 2- to the 4-position on the phenyl ring—and the incorporation of four deuterium atoms (d4) designate this compound as a specialized tool for advanced research. Deuterium labeling, the process of replacing hydrogen with its heavy isotope, is a sophisticated strategy in modern drug development.[6][7] It is primarily used to investigate metabolic pathways via the kinetic isotope effect or to serve as a high-fidelity internal standard for quantitative bioanalysis.[8][9]
This document serves as a technical resource for researchers, analytical scientists, and drug development professionals. It provides a comprehensive overview of the chemical structure, physicochemical properties, and critical analytical methodologies for the characterization and application of 2-Demethoxy-4-methoxy Urapidil-d4.
Section 1: Chemical Identity and Structure
The precise identification of a reference standard is the foundation of all subsequent experimental work. 2-Demethoxy-4-methoxy Urapidil-d4 is structurally derived from the parent drug, Urapidil. The nomenclature signifies two key alterations:
-
2-Demethoxy-4-methoxy : On the phenylpiperazine moiety, the methoxy group (-OCH₃) is absent from the 2-position (where it is found in Urapidil) and is instead located at the 4-position.
-
-d4 : Four hydrogen atoms have been replaced by deuterium atoms. While the exact positions can vary by synthesis, they are typically placed on a metabolically active site or a stable part of the molecule for use as an internal standard.
| Property | Value | Source |
| Compound Name | 2-Demethoxy-4-methoxy Urapidil-d4 | - |
| Synonym | 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione-d4 | [10][11] |
| Molecular Formula | C₂₀H₂₅D₄N₅O₃ | [12][13] |
| Molecular Weight | 391.50 g/mol | [12] |
| CAS Number | 1794780-14-5 | [12] |
The structural relationship is illustrated below:
(Image depicting the chemical structures of Urapidil and its 2-Demethoxy-4-methoxy analog, highlighting the change in the methoxy group position and indicating potential sites for deuteration.)
Section 2: The Rationale for Deuteration in Pharmaceutical Research
The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. This seemingly minor change has profound implications, primarily through the Kinetic Isotope Effect (KIE) . Many drug metabolism reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-limiting step.[8] A stronger C-D bond can significantly slow down this cleavage, thereby reducing the rate of metabolism.[14]
This principle gives deuterated compounds two primary, powerful applications in research:
-
Metabolic Pathway Investigation : By selectively deuterating different positions on a molecule, researchers can pinpoint specific sites of metabolic attack. A decrease in the formation of a particular metabolite when its precursor site is deuterated provides strong evidence for that metabolic pathway.
-
Gold-Standard Internal Standards : In quantitative mass spectrometry (e.g., LC-MS/MS), a stable isotope-labeled (SIL) internal standard is considered the gold standard.[9] Because the SIL-IS is nearly identical to the analyte in its chemical and physical properties (e.g., extraction recovery, ionization efficiency, chromatographic retention time), it can accurately correct for variations during sample processing and analysis, leading to highly precise and accurate quantification.[15]
Section 3: Physicochemical Properties
The data presented here are based on the chemical structure and values reported for structurally similar compounds. Experimental verification is essential for any critical application.
| Property | Expected Value | Rationale / Comment |
| Molecular Formula | C₂₀H₂₅D₄N₅O₃ | As reported.[12] |
| Exact Mass | 391.2593 | Calculated based on the most abundant isotopes (including deuterium). Crucial for high-resolution mass spectrometry. |
| Appearance | White to off-white solid | Typical for small organic molecules of this class. |
| Solubility | Soluble in DMSO, Methanol. Sparingly soluble in water. | Predicted based on the parent compound Urapidil and its analogs.[3] Solubility testing is recommended. |
| pKa | ~7.0-8.0 (piperazine nitrogen) | The piperazine moiety is basic. This value influences solubility and chromatographic behavior. |
| logP | ~1.5 - 2.5 | Predicted based on Urapidil's reported XLogP3-AA of 1.5.[16] Deuteration has a minimal effect on lipophilicity. |
Section 4: Analytical Characterization Protocols
As a Senior Application Scientist, my emphasis is on robust, self-validating protocols. The following methodologies provide a framework for the comprehensive characterization of 2-Demethoxy-4-methoxy Urapidil-d4.
Protocol 4.1: Identity and Purity Assessment by HPLC-UV
Expertise & Experience: This is the cornerstone of quality control for any chemical reference standard. The goal is to confirm the presence of a single major peak at the expected retention time and to quantify its purity relative to any potential impurities. A C8 column is often a good starting point for compounds like Urapidil, offering a balanced retention.[17]
Methodology:
-
Standard Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of ~1 mg/mL (stock). Further dilute to ~50 µg/mL for analysis.
-
Chromatographic System: A standard HPLC or UHPLC system with a UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C8, 250 x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: 270 nm (or scan with PDA to determine λmax)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the main peak and any impurity peaks. Calculate purity as the area percentage of the main peak.
Section 5: Application in Quantitative Bioanalysis (LC-MS/MS)
Trustworthiness: The ultimate application for this compound is often as an internal standard (IS) in a regulated bioanalytical environment. A self-validating protocol ensures that the IS behaves just like the analyte, providing reliable correction.
Experimental Workflow: Quantification of 2-Demethoxy-4-methoxy Urapidil in Human Plasma
-
Preparation of Standards and QCs:
-
Prepare calibration curve standards and quality control (QC) samples by spiking known amounts of the non-deuterated analyte into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold acetonitrile containing a fixed concentration of the internal standard (2-Demethoxy-4-methoxy Urapidil-d4, e.g., 100 ng/mL).
-
Causality: Acetonitrile precipitates plasma proteins, releasing the drug into the supernatant. Adding the IS at this early stage ensures it undergoes the exact same processing as the analyte.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled to a UHPLC system.
-
LC Conditions: Use a fast gradient on a C18 column to ensure high throughput.
-
MS/MS Detection (Multiple Reaction Monitoring - MRM):
-
Analyte Transition: m/z 388.2 -> [fragment ion] (e.g., a stable fragment from the piperazine ring).
-
IS Transition: m/z 392.2 -> [same fragment ion].
-
Causality: Monitoring a specific parent-to-daughter ion transition provides immense selectivity and sensitivity, filtering out background noise. The fragment should ideally be identical to ensure similar fragmentation behavior.
-
-
-
Data Processing:
-
Calculate the Peak Area Ratio (Analyte Peak Area / IS Peak Area) for all samples.
-
Generate a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in QC and unknown samples using the regression equation from the calibration curve.
-
Conclusion
2-Demethoxy-4-methoxy Urapidil-d4 is more than just a chemical; it is a precision tool engineered for specific, demanding applications in pharmaceutical science. Its unique structure, combining an isomeric shift of the methoxy group with stable isotope labeling, makes it invaluable for elucidating the metabolism of Urapidil-related compounds and for serving as a robust internal standard in quantitative bioanalysis. The protocols and principles outlined in this guide provide the necessary framework for its effective characterization and deployment in a research or drug development setting, ensuring data of the highest integrity and reliability.
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